molecular formula C7H5N3O4 B13945979 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- CAS No. 64236-24-4

2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-

Cat. No.: B13945979
CAS No.: 64236-24-4
M. Wt: 195.13 g/mol
InChI Key: VZKJYVHVMQZCOZ-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-: is a heterocyclic compound with a molecular formula of C7H5N3O4. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- can be achieved through several methods. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This process typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Other methods include the transformation of benzimidazolium salts, synthesis from arylureas, and a Curtius reaction of anthranilic acids or phthalic anhydrides .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene or triphosgene due to their efficiency in cyclocarbonylation reactions. These methods require precisely controlled reaction conditions, including high temperatures and inert atmospheres, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    2H-Benzimidazol-2-one, 1,3-dihydro-: This compound lacks the hydroxy and nitro groups present in 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-.

    2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-: This compound lacks the nitro group.

    2H-Benzimidazol-2-one, 1,3-dihydro-6-nitro-: This compound lacks the hydroxy group.

Uniqueness: The presence of both hydroxy and nitro groups in 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- enhances its biological activity and makes it a versatile compound for various applications. These functional groups contribute to its unique chemical reactivity and potential therapeutic benefits .

Properties

CAS No.

64236-24-4

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

4-hydroxy-6-nitro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5N3O4/c11-5-2-3(10(13)14)1-4-6(5)9-7(12)8-4/h1-2,11H,(H2,8,9,12)

InChI Key

VZKJYVHVMQZCOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)O)[N+](=O)[O-]

Origin of Product

United States

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